methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
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Description
Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Heterocycles containing the 1,2,3-triazole moiety have been explored for their pharmacological potential. This compound could serve as a scaffold for developing novel drugs with activities against HIV, tuberculosis, viruses, bacteria, and cancer .
- The pyrazole ring, another component in this molecule, is a crucial pharmacophore. Drugs incorporating pyrazole rings are used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents .
- Hydrazones, a class of compounds that include this molecule, exhibit antimicrobial and antifungal activities. Researchers have investigated their potential as agents against various pathogens .
- Researchers can use this compound to study biological processes and identify potential drug targets. Its unique structure may interact with specific proteins or enzymes, making it valuable for target validation .
- The triazole and carboxamide moieties in this compound can participate in coordination chemistry. Researchers may explore its use in designing functional materials, such as metal-organic frameworks (MOFs) or coordination polymers .
- Investigating the photophysical properties of this compound could lead to applications in sensors or optoelectronic devices. Its absorption and emission characteristics may be useful for detecting specific analytes .
- Quantum computational studies can provide insights into the electronic structure, vibrational modes, and stability of this compound. Researchers can use computational tools to predict its behavior and interactions .
Medicinal Chemistry and Drug Discovery
Antimicrobial and Antifungal Properties
Biological Studies and Target Identification
Materials Science and Coordination Chemistry
Photophysical Properties and Sensors
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-7-9-16(26-2)10-8-15)18(24)20-14-6-4-5-13(11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBMTAMGCFTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate |
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